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Compound Name: Rizavasertib

Cat. No.: B1683964 Get Quote

A detailed examination of the preclinical and clinical toxicity profiles of the pan-Akt inhibitor

Rizavasertib and the ATR inhibitor AZD6738, providing critical insights for researchers and

drug development professionals.

This guide offers a comprehensive comparison of the in vivo toxicity profiles of two targeted

cancer therapies: Rizavasertib (M996/A-443654), a pan-Akt inhibitor, and AZD6738

(Ceralasertib), an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor.

Understanding the distinct toxicity profiles of these agents is paramount for their safe and

effective clinical development and application. This comparison synthesizes available

preclinical and clinical data to highlight key differences in their adverse effects, dose-limiting

toxicities, and overall safety profiles.

Executive Summary
While both Rizavasertib and AZD6738 are targeted therapies aimed at critical cancer signaling

pathways, their mechanisms of action translate into distinct in vivo toxicity profiles. AZD6738,

an ATR inhibitor, primarily induces hematological toxicities, a class effect of DNA Damage

Response (DDR) inhibitors. In contrast, direct comparative in vivo toxicity data for Rizavasertib
is limited in publicly available literature. However, based on its mechanism as a pan-Akt

inhibitor and data from other molecules in its class, its toxicity profile is anticipated to involve

metabolic disturbances and potential off-target effects on tissues reliant on the PI3K/Akt

signaling pathway.
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Quantitative Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for Rizavasertib
and AZD6738. It is important to note that direct head-to-head preclinical toxicology studies are

not publicly available, and the data for Rizavasertib is less comprehensive than for AZD6738.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Rizavasertib (A-443654) AZD6738 (Ceralasertib)

Maximum Tolerated Dose

(MTD)

Efficacy in mouse xenograft

models has been observed at

doses around 7.5 mg/kg/day,

with the therapeutic window

described as narrow,

suggesting the MTD is close to

this efficacious dose.[1]

In a phase I study in

combination with weekly

paclitaxel, the MTD was not

reached, with doses up to 240

mg twice daily being

evaluated.[2] In preclinical

mouse models, doses of 25

mg/kg once daily were not well

tolerated when combined with

irinotecan.[3]

Dose-Limiting Toxicities (DLTs)

Not explicitly defined in

available public studies.

Potential for mechanism-based

metabolic toxicities has been

suggested.[1]

In clinical trials, DLTs are

primarily hematological,

including neutropenia and

thrombocytopenia.[2]

Key Adverse Events

(Preclinical)

Limited specific data available.

One study noted weight loss

as a general toxicity.[1]

Another study on a different

pan-Akt inhibitor (Hu7691)

identified the spleen, thymus,

and gastrointestinal tract as

potential target organs for

toxicity in rats.[4][5]

Cardiotoxicity has been

observed in mice following a

single dose.[6]

Key Adverse Events (Clinical)

Not in extensive clinical

development, hence limited

clinical data on adverse

events.

The most common grade 3 or

higher adverse events include

neutropenia, anemia, and

thrombocytopenia.[2] Other

reported adverse events

include febrile neutropenia,

pneumonia, fatigue, and

gastrointestinal issues.
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Signaling Pathways and Mechanism of Toxicity
The differing toxicity profiles of Rizavasertib and AZD6738 are rooted in their distinct molecular

targets and the physiological roles of these targets.

Rizavasertib (pan-Akt Inhibitor)
Rizavasertib targets the Akt signaling pathway, a critical node in cellular processes including

cell survival, growth, proliferation, and metabolism. Inhibition of all three Akt isoforms (Akt1,

Akt2, and Akt3) can lead to on-target toxicities in normal tissues where this pathway is essential

for homeostasis. For instance, the role of Akt in insulin signaling suggests that pan-Akt

inhibition could lead to metabolic disturbances like hyperglycemia.
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Rizavasertib (pan-Akt Inhibitor) Signaling Pathway

Growth Factors

Receptor Tyrosine Kinases (RTKs)

PI3K

PIP3

Converts PIP2 to PIP3

PIP2

PDK1

Akt (1, 2, 3)

Phosphorylates & Activates

Downstream Effectors
(e.g., mTOR, GSK3β, FOXO)

Rizavasertib

Cell Survival, Growth, Proliferation Metabolism
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AZD6738 (ATR Inhibitor) Signaling Pathway

DNA Damage
(e.g., Replication Stress)

ATR-ATRIP Complex

Activates

CHK1

Phosphorylates & Activates

Apoptosis

Inhibition leads to
 genomic instability &

AZD6738

Cell Cycle Arrest DNA Repair

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized In Vivo Toxicity Study Workflow

Animal Model Selection
(e.g., Mice, Rats)

Dose Range Finding Study
(to determine MTD)

Group Assignment
(Vehicle Control, Treatment Groups)

Drug Administration
(Route, Frequency, Duration)

In-life Monitoring
(Clinical Signs, Body Weight, Food/Water Intake)

Terminal Sample Collection
(Blood, Tissues)

Analysis
(Hematology, Clinical Chemistry, Histopathology)

Data Interpretation & Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1683964?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/4/6/977/235553/Potent-and-selective-inhibitors-of-Akt-kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.mdpi.com/2305-6304/11/11/880
https://pubmed.ncbi.nlm.nih.gov/37999532/
https://pubmed.ncbi.nlm.nih.gov/37999532/
https://pubmed.ncbi.nlm.nih.gov/40339611/
https://pubmed.ncbi.nlm.nih.gov/40339611/
https://www.benchchem.com/product/b1683964#in-vivo-comparison-of-rizavasertib-and-azd6738-toxicity-profiles
https://www.benchchem.com/product/b1683964#in-vivo-comparison-of-rizavasertib-and-azd6738-toxicity-profiles
https://www.benchchem.com/product/b1683964#in-vivo-comparison-of-rizavasertib-and-azd6738-toxicity-profiles
https://www.benchchem.com/product/b1683964#in-vivo-comparison-of-rizavasertib-and-azd6738-toxicity-profiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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